1-Chloro-3-iodo-2-nitrobenzene

Description

BenchChem offers high-quality 1-Chloro-3-iodo-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-iodo-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

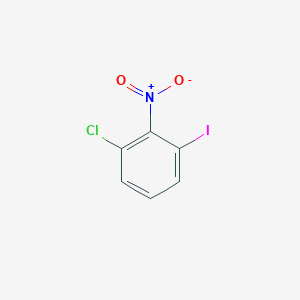

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRLPIZQDPPPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594716 | |

| Record name | 1-Chloro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-42-8 | |

| Record name | 1-Chloro-3-iodo-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 1-Chloro-3-iodo-2-nitrobenzene (CAS No. 937601-42-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-2-nitrobenzene, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. The document delves into its chemical and physical properties, outlines a probable synthetic route, and explores its reactivity, particularly its role as a versatile building block in the synthesis of complex organic molecules. Special emphasis is placed on its emerging importance in drug discovery, supported by an analysis of its utility in constructing pharmacologically active scaffolds. Furthermore, this guide addresses critical safety, handling, and toxicological aspects to ensure its responsible use in a laboratory and industrial setting.

Introduction: A Strategically Substituted Benzene Ring

1-Chloro-3-iodo-2-nitrobenzene, identified by the CAS number 937601-42-8, is a polysubstituted aromatic compound featuring a unique arrangement of chloro, iodo, and nitro functionalities on a benzene ring.[1] This specific substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the differential reactivity of the chloro and iodo substituents, allows for selective and sequential chemical transformations. This strategic placement of functional groups is particularly advantageous in the construction of complex molecular architectures, which is a cornerstone of modern drug discovery and development. Its utility extends to the agrochemical sector, where it serves as a precursor for novel crop protection agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Chloro-3-iodo-2-nitrobenzene is essential for its effective use in research and development. The available data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 937601-42-8 | [1] |

| Molecular Formula | C₆H₃ClINO₂ | [1] |

| Molecular Weight | 283.45 g/mol | [2] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 60-61 °C | |

| Boiling Point | 312.3 ± 27.0 °C at 760 mmHg (Predicted) | |

| Density | 2.1 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 142.7 ± 23.7 °C (Predicted) | |

| Solubility | Insoluble in water; soluble in common organic solvents |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for 1-Chloro-3-iodo-2-nitrobenzene are proprietary, a plausible and efficient laboratory-scale synthesis can be conceptualized based on established aromatic substitution reactions. A logical synthetic pathway would involve the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction.

Proposed Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[3][4][5][6][7] This reaction is particularly effective for introducing halides to an aromatic ring with a high degree of regioselectivity.

A potential precursor for the synthesis of 1-Chloro-3-iodo-2-nitrobenzene is 2-chloro-6-iodoaniline. The synthesis would proceed in two key steps:

-

Diazotization: 2-chloro-6-iodoaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a solution of copper(I) iodide to introduce the iodo group, or alternatively, if starting from a different precursor, copper(I) chloride for the chloro group.

Experimental Protocol (Hypothetical)

Caution: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-6-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Chemical Reactivity and Applications in Synthesis

The unique substitution pattern of 1-Chloro-3-iodo-2-nitrobenzene provides multiple avenues for further chemical transformations, making it a valuable building block in multi-step syntheses.

Cross-Coupling Reactions

The iodo substituent is significantly more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C-3 position.

-

Suzuki-Miyaura Coupling: The iodo group can be selectively coupled with a wide range of boronic acids and their derivatives to form new carbon-carbon bonds. This is a powerful tool for introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: The iodo group can also undergo palladium-catalyzed amination with various primary and secondary amines to form carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical compounds. Under more forcing conditions, the chloro group may also participate in this reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as iron or tin(II) chloride in acidic media, or through catalytic hydrogenation. This transformation is fundamental in the synthesis of many biologically active molecules, as the resulting aniline can be further functionalized.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr). The chloro group, being a better leaving group than the iodo in this context, can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, particularly under elevated temperatures.

Role in Drug Discovery and Development

While specific, publicly disclosed drug candidates synthesized directly from 1-Chloro-3-iodo-2-nitrobenzene are not extensively documented, its potential as a key intermediate is significant. The functional group handles it possesses are instrumental in building scaffolds found in various classes of therapeutic agents, including kinase inhibitors and other anti-cancer agents.[8][9][10][11][12] The ability to sequentially and selectively introduce different functionalities allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Spectroscopic Data (Representative)

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the three substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts reflecting the substitution pattern.[13][14][15][16][17]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (283.45 g/mol ), along with characteristic isotopic patterns for chlorine and fragmentation patterns resulting from the loss of the nitro, iodo, and chloro groups.[18][19]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), C-Cl stretching, C-I stretching, and aromatic C-H and C=C stretching vibrations.[20][21][22]

Safety, Handling, and Toxicology

As with all chemical reagents, proper safety precautions must be observed when handling 1-Chloro-3-iodo-2-nitrobenzene.

-

Hazard Classification: It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Toxicology: While specific toxicological data for this compound is limited, halogenated nitroaromatic compounds as a class are known to be toxic.[23][24] Their metabolism can lead to the formation of reactive intermediates that can cause cellular damage. Chronic exposure to some nitroaromatic compounds has been linked to adverse health effects.

-

Environmental Fate: Chlorinated nitroaromatic compounds are generally persistent in the environment and can be resistant to biodegradation.[23][25][26][27][28] Therefore, proper disposal in accordance with local regulations is crucial to prevent environmental contamination.

Conclusion

1-Chloro-3-iodo-2-nitrobenzene is a strategically designed chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique arrangement of functional groups allows for a high degree of control over subsequent chemical transformations, making it a valuable tool for the construction of complex and novel molecules. A thorough understanding of its physicochemical properties, reactivity, and safety considerations is paramount for its effective and responsible utilization in advancing chemical science and technology.

References

- Arora, P. K., & Jain, R. K. (2012).

- Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds.

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

- Kaur, N. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- Google Patents. (n.d.). CN102603619B - Compound with anticancer activity and preparation method thereof.

-

NIST. (n.d.). Benzene, 1-chloro-3-nitro-. Retrieved from [Link]

-

LookChem. (n.d.). Cas 937601-42-8,1-CHLORO-3-IODO-2-NITROBENZENE. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1979).

- Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Science of The Total Environment, 639, 119-127.

-

ResearchGate. (n.d.). Environmental Fate and Transformation Mechanisms of Chlorinated Organic Pollutants from the Petrochemical Industry: Insights for Pollution Control and Remediation. Retrieved from [Link]

-

StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

ResearchGate. (n.d.). Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. Retrieved from [Link]

- Google Patents. (n.d.). US9211333B2 - Anti-cancer agents synthesized based on miliusane compounds.

-

SpectraBase. (n.d.). 1-Chloro-2-nitro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloro-3-nitro-benzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-iodo-5-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Acute and joint toxicity of twelve substituted benzene compounds to Propsilocerus akamusi Tokunaga. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-nitrobenzene. Retrieved from [Link]

-

PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

- Google Patents. (n.d.). EP0983227B8 - Preparation of tri-iodo benzene compounds.

-

ResearchGate. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2022029459A1 - Synthesis of novel imipridone derivatives and their evaluation for their anticancer activity.

- Google Patents. (n.d.). IL282430B1 - Anticancer agents and their preparation.

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN102603619B - Compound with anticancer activity and preparation method thereof - Google Patents [patents.google.com]

- 9. US9211333B2 - Anti-cancer agents synthesized based on miliusane compounds - Google Patents [patents.google.com]

- 10. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2022029459A1 - Synthesis of novel imipridone derivatives and their evaluation for their anticancer activity - Google Patents [patents.google.com]

- 12. IL282430B1 - Anticancer agents and their preparation - Google Patents [patents.google.com]

- 13. 1-Iodo-2-nitrobenzene(609-73-4) 13C NMR spectrum [chemicalbook.com]

- 14. 1-Chloro-3-nitrobenzene(121-73-3) 13C NMR spectrum [chemicalbook.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]

- 20. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]

- 21. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

- 22. 1-Chloro-3-nitrobenzene(121-73-3) IR Spectrum [chemicalbook.com]

- 23. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 27. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Chloro-3-iodo-2-nitrobenzene: Properties, Synthesis, and Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-2-nitrobenzene (CAS No. 937601-42-8), a highly functionalized aromatic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, explore logical synthetic pathways, detail robust analytical methodologies for quality control, and discuss its strategic application as a versatile intermediate in the development of complex molecules, including pharmaceuticals and agrochemicals. The guide is structured to provide not just data, but expert insights into the causality behind its utility and the necessary protocols for its safe and effective handling.

Core Physicochemical & Structural Characteristics

1-Chloro-3-iodo-2-nitrobenzene is a substituted nitrobenzene derivative featuring a unique arrangement of chloro, iodo, and nitro functional groups on the benzene ring.[1] This trifunctionalization is the primary driver of its synthetic utility, offering multiple, orthogonal sites for chemical modification. The molecular weight of this compound is 283.45 g/mol .[2]

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClINO₂ | [2] |

| Molecular Weight | 283.45 g/mol | [2] |

| Exact Mass | 282.889679 u | ChemSrc |

| CAS Number | 937601-42-8 | [1][2] |

| Appearance | Not specified (typically a solid) | LookChem |

| Melting Point | 60-61 °C | [1] |

| Boiling Point | 312.3 ± 27.0 °C at 760 mmHg | ChemSrc |

| Density | 2.1 ± 0.1 g/cm³ | ChemSrc |

| LogP | 2.69 | ChemSrc |

Synthesis & Mechanistic Considerations

A probable synthetic pathway would start from a precursor like 2-chloro-6-nitroaniline. The key transformation would be a Sandmeyer-type reaction, a trustworthy and widely used method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate.

A plausible synthesis inspired by a similar transformation is as follows:

-

Diazotization: 2-chloro-6-nitroaniline is dissolved in a strong acid like hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Iodination: A solution of potassium iodide (KI) is then added to the diazonium salt solution. The diazonium group is an excellent leaving group, and upon gentle warming, it is displaced by the iodide ion to yield the final product, 1-chloro-3-iodo-2-nitrobenzene.

This strategic choice of starting material and reaction sequence ensures the correct regiochemistry, as the directing effects of the chloro and nitro groups in the final product would not favor this substitution pattern if starting from a simpler benzene derivative.

Reactivity and Strategic Applications in Drug Development

The synthetic value of 1-chloro-3-iodo-2-nitrobenzene lies in the distinct reactivity of its three functional groups, making it a powerful building block for creating complex molecular architectures.[1]

-

Nitro Group Transformation: The nitro group is a versatile functional handle. It can be readily reduced under various conditions (e.g., using SnCl₂, H₂/Pd-C) to an aniline. This introduces a nucleophilic amine group, which is a cornerstone for synthesizing a vast array of heterocyclic compounds (e.g., benzimidazoles, quinolines) or for amide bond formation, a key linkage in many pharmaceutical agents.

-

Halogen-Mediated Cross-Coupling: The presence of both chlorine and iodine atoms provides differential reactivity for metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for selective, stepwise functionalization. A synthetic chemist can first perform a cross-coupling reaction at the iodo-position, and then, under more forcing conditions, perform a second, different coupling at the chloro-position. This orthogonal reactivity is a powerful tool for building molecular diversity.

Highly functionalized nitroaromatic scaffolds are of paramount importance in advanced organic synthesis and medicinal chemistry. The strategic placement of these groups in 1-chloro-3-iodo-2-nitrobenzene allows for the development of novel drugs with potential therapeutic applications.[1]

Caption: Synthetic utility of 1-Chloro-3-iodo-2-nitrobenzene.

Quality Control & Analytical Methodology

Ensuring the purity and identity of starting materials like 1-chloro-3-iodo-2-nitrobenzene is a non-negotiable aspect of scientific research and drug development. A multi-pronged analytical approach is recommended.

Core Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity and substitution pattern of the aromatic ring. Spectral data for this compound is available for comparison.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern, which is distinctive due to the presence of chlorine.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity and identifying impurities. Due to the chromophoric nature of the nitrobenzene ring, UV detection is highly effective.

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol describes a self-validating system for determining the purity of 1-chloro-3-iodo-2-nitrobenzene.

1. Objective: To determine the purity of a sample of 1-chloro-3-iodo-2-nitrobenzene using a gradient reverse-phase HPLC method with UV detection.

2. Materials & Equipment:

-

HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (MeCN) and water.

-

Formic acid (for Mass-Spec compatible methods) or Phosphoric acid.[3]

-

Sample of 1-chloro-3-iodo-2-nitrobenzene.

-

Volumetric flasks and pipettes.

3. Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Standard Preparation: Accurately weigh ~10 mg of the compound and dissolve in a 1:1 mixture of MeCN/Water to a final concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards (e.g., 0.1, 0.05, 0.01 mg/mL).

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 50% B

-

20-25 min: Hold at 50% B (re-equilibration).

-

-

4. Data Analysis & System Suitability:

-

Identification: The retention time of the main peak in the sample should match that of the reference standard.

-

Purity Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

-

Trustworthiness Check: The calibration curve generated from the standards should have a correlation coefficient (r²) > 0.999. The relative standard deviation (RSD) for replicate injections of the same standard should be <2%.

Caption: HPLC workflow for purity analysis.

Safety, Handling, and Storage

As a halogenated nitroaromatic compound, 1-chloro-3-iodo-2-nitrobenzene must be handled with appropriate care.

-

Hazard Statement: This compound is considered harmful if swallowed, in contact with skin, or if inhaled. It is classified as an irritant.

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a chemical fume hood to prevent inhalation.

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat.

-

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and refrigerated for long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-Chloro-3-iodo-2-nitrobenzene is a valuable and versatile chemical intermediate. Its trifunctionalized structure, featuring orthogonally reactive sites, makes it an ideal building block for complex molecule synthesis in the pharmaceutical and agrochemical industries. Understanding its physicochemical properties, synthetic logic, and analytical characterization is essential for its effective and safe utilization in research and development. The protocols and data presented in this guide provide a solid foundation for scientists working with this compound.

References

-

LookChem. (n.d.). Cas 937601-42-8, 1-CHLORO-3-IODO-2-NITROBENZENE. Retrieved from [Link]

-

ChemSrc. (2025). 1-Chloro-3-iodo-2-nitrobenzene | CAS#:937601-42-8. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-iodo-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Chloro-3-iodo-2-nitrobenzene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-2-nitrobenzene (CAS No. 937601-42-8), a highly functionalized aromatic intermediate. The strategic placement of chloro, iodo, and nitro substituents on the benzene ring imparts unique and differential reactivity, making it a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its physicochemical properties, provides a robust protocol for its synthesis, explores its chemoselective reactivity in key transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, and outlines critical safety and handling procedures. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in the design and execution of complex synthetic pathways.

Introduction and Molecular Overview

1-Chloro-3-iodo-2-nitrobenzene is a tri-substituted nitroaromatic compound.[1] Its structure is notable for the ortho-relationship between the strongly electron-withdrawing nitro group and the chlorine atom, and the meta-relationship between the nitro group and the iodine atom. This specific arrangement is not accidental; it is designed to activate the molecule for a range of selective chemical transformations. The presence of two different halogens (Cl and I) with distinct reactivities, coupled with the activating and directing effects of the nitro group, allows for a stepwise and controlled introduction of molecular complexity. This makes it an ideal scaffold for building diverse and highly functionalized molecules.[1]

It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and is a versatile reagent for research and development in organic chemistry.[1]

Caption: 2D structure of 1-Chloro-3-iodo-2-nitrobenzene.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of 1-Chloro-3-iodo-2-nitrobenzene is provided below. While experimental data for some properties are scarce, reliable predictions and data from analogous compounds provide a strong profile.

Physical and Chemical Properties

The compound is a solid at room temperature with a distinct melting point. It is generally characterized by low solubility in water but good solubility in common organic solvents, a typical feature of halogenated aromatic compounds.[2][3]

| Property | Value | Source(s) |

| CAS Number | 937601-42-8 | [1][4] |

| Molecular Formula | C₆H₃ClINO₂ | [1][4] |

| Molecular Weight | 283.45 g/mol | [1][4] |

| Melting Point | 60-61 °C | [1] |

| Boiling Point | 312.3 ± 27.0 °C (at 760 mmHg, Predicted) | [5] |

| Density | 2.1 ± 0.1 g/cm³ (Predicted) | [5] |

| Appearance | Pale yellow crystalline solid (Expected) | [3] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, DCM, THF, Toluene | [2][3] |

Predicted Spectroscopic Data

While specific spectra for this compound are proprietary, a predictive analysis based on established principles of spectroscopy provides a clear guide for characterization.[6]

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton between the chloro and iodo groups will likely be a triplet, while the other two protons will appear as doublets or doublet of doublets, influenced by the strong deshielding effect of the ortho-nitro group.[7] |

| ¹³C NMR | Six unique signals for the aromatic carbons. The carbon bearing the nitro group (C2) will be significantly downfield. The carbon bearing the iodine (C3) will be shielded due to the heavy atom effect, appearing more upfield than might be expected.[7] |

| IR | Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region. C-Cl stretch around 700-800 cm⁻¹ and C-I stretch below 600 cm⁻¹.[8][9][10] |

| Mass Spec | A distinct molecular ion (M⁺) peak at m/z 283, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺). Major fragmentation would involve the loss of NO₂ (m/z 237) and subsequent loss of halogens.[11] |

Synthesis and Manufacturing

The synthesis of 1-Chloro-3-iodo-2-nitrobenzene is not widely published in peer-reviewed literature, but a logical and robust synthetic route can be designed based on well-established transformations in aromatic chemistry. The most field-proven approach involves a Sandmeyer-type reaction starting from the commercially available precursor, 3-Chloro-2-nitroaniline.

The causality behind this choice is twofold:

-

Precursor Availability: 3-Chloro-2-nitroaniline provides the correct substitution pattern of the chloro and nitro groups.

-

Reliable Transformation: The diazotization of an aniline followed by displacement with iodide is a high-yielding and scalable reaction, ideal for producing functionalized aryl iodides.[12]

Caption: Proposed synthetic workflow for 1-Chloro-3-iodo-2-nitrobenzene.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established chemical principles. Researchers should perform initial small-scale trials to optimize conditions.

-

Reactor Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-Chloro-2-nitroaniline (1.0 eq). Add a 3M solution of hydrochloric acid (4.0 eq). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimum amount of cold deionized water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir vigorously for 30 minutes at this temperature after the addition is complete. A successful reaction is validated by testing for the absence of starting aniline (e.g., by TLC) and the presence of excess nitrous acid (starch-iodide paper test).

-

Iodination: In a separate beaker, dissolve potassium iodide (KI, 1.5 eq) in a minimum amount of deionized water and cool to 5 °C. Add the freshly prepared diazonium salt solution slowly to the KI solution. Causality: Adding the diazonium salt to the iodide solution (rather than the reverse) maintains a constant excess of the iodide nucleophile, minimizing side reactions.

-

Decomposition: Allow the reaction mixture to warm slowly to room temperature and then heat gently to 40-50 °C until nitrogen evolution ceases. This visual cue indicates the completion of the substitution.

-

Workup and Purification: Cool the mixture to room temperature. Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the dark color dissipates. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-Chloro-3-iodo-2-nitrobenzene stems from the differential reactivity of its three functional groups. This allows for a hierarchical approach to molecular construction.

Caption: Reactivity map showing site-selectivity.

Chemoselective Cross-Coupling at the C-I Bond

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions.[13] This is due to the lower bond dissociation energy of the C-I bond and its greater propensity to undergo oxidative addition to a Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.[14][15] This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the C3 position while leaving the C-Cl bond intact for subsequent transformations.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-Chloro-3-iodo-2-nitrobenzene (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond

The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. The nitro group's strong electron-withdrawing nature stabilizes the negatively charged Meisenheimer complex intermediate, which is crucial for this reaction mechanism to proceed.[16][17][18] In contrast, a nitro group meta to the leaving group offers no such resonance stabilization, rendering it unreactive under similar conditions.[16] This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles at the C1 position, often after the C-I bond has already been functionalized.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using standard conditions, such as tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C). This transformation converts the electron-withdrawing nature of the substituent to an electron-donating one, fundamentally altering the electronic properties of the aromatic ring and opening up further synthetic possibilities, such as diazotization or amide bond formation.

Safety, Handling, and Toxicology

1-Chloro-3-iodo-2-nitrobenzene is classified as an irritant and should be handled with care by personnel trained in the manipulation of potentially hazardous chemicals.[1][5]

| Hazard Category | Description & Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] Avoid generating dust. All handling must occur in a certified chemical fume hood. |

| Irritation | Causes skin and eye irritation.[1] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and refrigerated.[5] |

| Incompatibility | Avoid contact with strong oxidizing agents.[5] |

| Decomposition | Hazardous decomposition products upon combustion include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[5] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or water courses.[5] |

Conclusion

1-Chloro-3-iodo-2-nitrobenzene is a strategically designed synthetic building block whose value lies in the predictable and sequential reactivity of its functional groups. The ability to perform selective palladium-catalyzed cross-coupling at the C-I bond, followed by nucleophilic aromatic substitution at the activated C-Cl bond, and subsequent modification of the nitro group, provides a powerful and logical pathway for the synthesis of complex, high-value molecules. This guide serves as a foundational resource for scientists aiming to incorporate this versatile intermediate into their research and development programs, enabling the efficient construction of novel chemical entities for pharmaceutical and other applications.

References

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 1-Chloro-3-iodobenzene in Common Organic Solvents.

- Filo. (2025, October 4). Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous...

- Chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.

- LookChem. (n.d.). Cas 937601-42-8, 1-CHLORO-3-IODO-2-NITROBENZENE.

- PubChem. (n.d.). 1-Chloro-3-nitrobenzene.

- ChemicalBook. (n.d.). 1-CHLORO-3-IODO-2-NITROBENZENE(937601-42-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-chloro-2-iodo-3-nitro-benzene(32337-97-6) 1 h nmr.

- SpectraBase. (n.d.). Chloro-iodo-nitro-benzene - Optional[MS (GC)] - Spectrum.

- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.

- Solubility of Things. (n.d.). 1-Chloro-2-nitrobenzene.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Santa Cruz Biotechnology, Inc. (n.d.). 1-Chloro-3-iodo-2-nitrobenzene.

- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Video]. YouTube.

- ChemicalBook. (n.d.). 1-Chloro-3-nitrobenzene(121-73-3) 1H NMR spectrum.

- ChemScene. (n.d.). 959575-00-9 | 1-Chloro-2-iodo-3-methyl-5-nitrobenzene.

- Arshad, S., et al. (2009). 4-Chloro-1-iodo-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3109.

- BLD Pharm. (n.d.). 937601-42-8|1-Chloro-3-iodo-2-nitrobenzene.

- Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Quora. (2020, September 9). What is the mechanism of addition of ICl to 1 Nitro 3 propyl benzene?

- NIST. (n.d.). Benzene, 1-chloro-3-nitro-.

- Santa Cruz Biotechnology, Inc. (n.d.). 1-Chloro-2-iodo-3-nitrobenzene.

- Sigma-Aldrich. (n.d.). 1-Chloro-2-iodo-3-nitrobenzene.

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Video]. YouTube.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis.

- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

- ChemicalBook. (n.d.). 1-Chloro-3-nitrobenzene(121-73-3) IR Spectrum.

- PubChem. (n.d.). 1-Chloro-3-iodo-5-nitrobenzene.

- Chemsrc. (2025, August 27). 1-Chloro-3-iodo-2-nitrobenzene | CAS#:937601-42-8.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scbt.com [scbt.com]

- 5. 1-Chloro-3-iodo-2-nitrobenzene | CAS#:937601-42-8 | Chemsrc [chemsrc.com]

- 6. 1-CHLORO-3-IODO-2-NITROBENZENE(937601-42-8) 1H NMR spectrum [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]

- 9. Benzene, 1-iodo-2-nitro- [webbook.nist.gov]

- 10. 1-Chloro-3-nitrobenzene(121-73-3) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 17. Aromatic Reactivity [www2.chemistry.msu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Structure Elucidation of 1-Chloro-3-iodo-2-nitrobenzene

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 1-chloro-3-iodo-2-nitrobenzene, a halogenated nitroaromatic compound of interest to researchers in medicinal chemistry and materials science.[1][2] This document moves beyond a simple recitation of analytical techniques, offering a detailed rationale for the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating predicted spectral data, derived from established principles and analysis of analogous structures, with detailed experimental protocols, this guide serves as a robust resource for scientists engaged in the synthesis and characterization of novel small molecules. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Imperative for Unambiguous Structure Determination

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a compound like 1-chloro-3-iodo-2-nitrobenzene, with its unique substitution pattern of electron-withdrawing and sterically demanding groups, even minor misinterpretations of its structure could lead to significant deviations in expected reactivity and function. As a versatile intermediate in organic synthesis, confirming its structure is a critical first step in any research and development cascade.[2]

This guide will systematically deconstruct the process of elucidating the structure of 1-chloro-3-iodo-2-nitrobenzene, providing not just the "how" but, more importantly, the "why" behind each analytical choice and data interpretation.

Strategic Synthesis: A Plausible Route via the Sandmeyer Reaction

A logical and well-documented approach to the synthesis of 1-chloro-3-iodo-2-nitrobenzene involves a multi-step pathway culminating in a Sandmeyer reaction. This classic transformation is renowned for its ability to introduce a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4][5]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 1-chloro-3-iodo-2-nitrobenzene.

Experimental Protocol: Synthesis of 1-Chloro-3-iodo-2-nitrobenzene

Materials:

-

2-Chloro-6-nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Ice

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a flask submerged in an ice-salt bath, dissolve 2-chloro-6-nitroaniline in concentrated hydrochloric acid and water. While maintaining the temperature between 0-5°C, slowly add an aqueous solution of sodium nitrite dropwise with vigorous stirring. The completion of diazotization can be confirmed by testing with starch-iodide paper, which will turn blue in the presence of excess nitrous acid.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of potassium iodide in water. Cool this solution in an ice bath. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.

-

Workup and Purification: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Extract the product with diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis: A Multi-Technique Approach

The cornerstone of modern structure elucidation lies in the synergistic use of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 1-chloro-3-iodo-2-nitrobenzene is expected to be relatively simple, showing three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of these protons are highly informative about their positions relative to the substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 8.1 - 8.3 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 Hz | H-4 | This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded. It will show ortho coupling to H-5 and a smaller meta coupling to H-6.[6] |

| ~ 7.8 - 8.0 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 Hz | H-6 | This proton is ortho to the chlorine atom and meta to the nitro and iodo groups. It will be deshielded, though less so than H-4. It exhibits ortho coupling to H-5 and meta coupling to H-4. |

| ~ 7.4 - 7.6 | Triplet (t) | J ≈ 8.0 Hz | H-5 | This proton is flanked by two other protons, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is the most shielded of the three aromatic protons. |

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. For 1-chloro-3-iodo-2-nitrobenzene, six distinct signals are expected in the aromatic region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-2 | The carbon bearing the nitro group will be significantly deshielded.[6] |

| ~ 135 - 140 | C-1 | The carbon attached to the chlorine atom will be deshielded. |

| ~ 130 - 135 | C-4 | Aromatic CH carbon. |

| ~ 125 - 130 | C-6 | Aromatic CH carbon. |

| ~ 120 - 125 | C-5 | Aromatic CH carbon. |

| ~ 90 - 95 | C-3 | The carbon attached to the iodine atom will be significantly shielded due to the "heavy atom effect". |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment | Rationale |

| 283/285 | [M]⁺ | Molecular ion peak. The M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of the presence of one chlorine atom. |

| 237/239 | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[7] |

| 156 | [M - I]⁺ | Cleavage of the C-I bond. |

| 110 | [C₆H₃Cl]⁺ | Loss of both the iodo and nitro groups. |

| 75 | [C₆H₃]⁺ | Loss of all three substituents. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the presence of specific functional groups within a molecule.

Predicted FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1530 - 1550 | Strong | Asymmetric NO₂ stretch[8] |

| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch[8] |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretching |

| ~ 1100 - 1000 | Strong | C-Cl stretch |

| ~ 800 - 600 | Strong | C-I stretch |

Integrated Structure Confirmation

The true power of this analytical approach lies in the integration of data from all techniques.

Caption: Integrated workflow for structure elucidation.

The molecular formula C₆H₃ClINO₂ is confirmed by the molecular ion in the mass spectrum. The IR spectrum confirms the presence of the nitro group and halogen-carbon bonds. The ¹³C NMR shows six distinct carbon signals, consistent with the proposed trisubstituted benzene ring. Finally, the ¹H NMR, with its three distinct signals and their specific splitting patterns and chemical shifts, allows for the unambiguous assignment of the 1, 2, 3-substitution pattern.

Safety and Handling

Halogenated nitroaromatic compounds should be handled with care, as they are often toxic and can be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The structure of 1-chloro-3-iodo-2-nitrobenzene can be confidently elucidated through a systematic and logical application of modern spectroscopic techniques. By combining a plausible synthetic strategy with a detailed analysis of predicted NMR, MS, and IR data, researchers can proceed with certainty in their subsequent investigations. This guide provides a template for such an approach, emphasizing the importance of not only acquiring data but also understanding the fundamental principles that govern the relationship between molecular structure and spectroscopic output.

References

-

Sandmeyer Reaction. (2023). In Wikipedia. Retrieved from [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Retrieved from [Link]

- Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3335-3356.

-

X-ray diffraction study of polycrystalline p-chloronitrobenzene. (2025). ResearchGate. Retrieved from [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Stack Exchange. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved from [Link]

-

1-Chloro-3-iodo-2-nitrobenzene. MySkinRecipes. Retrieved from [Link]

-

Cas 937601-42-8,1-CHLORO-3-IODO-2-NITROBENZENE. (n.d.). LookChem. Retrieved from [Link]

- Demartin, F., Filippini, G., Gavezzotti, A., & Rizzato, S. (2004). X-ray diffraction and packing analysis on vintage crystals: Wilhelm Koerner's nitrobenzene derivatives from the School of Agricultural Sciences in Milano. Acta crystallographica. Section B, Structural science, 60(Pt 5), 609–620.

- Standard x-ray diffraction patterns. (n.d.).

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin. Retrieved from [Link]

-

1-Chloro-3-nitro-benzene - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

1-Chloro-3-nitro-benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1-Chloro-3-iodo-5-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

- 1-Chloro-2-methyl-3-nitrobenzene. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o892.

-

Benzene, 1-chloro-3-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Structure of nitrobenzene and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

C and F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the preparation of 3-chloro-2-nitrotoluene. (1936). Google Patents.

Sources

- 1. 1-Chloro-3-iodo-2-nitrobenzene [myskinrecipes.com]

- 2. Cas 937601-42-8,1-CHLORO-3-IODO-2-NITROBENZENE | lookchem [lookchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Chloro-3-iodo-2-nitrobenzene

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-chloro-3-iodo-2-nitrobenzene, a substituted nitroaromatic compound of interest to researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule (CAS Number: 937601-42-8), this guide leverages established spectroscopic principles and data from analogous compounds to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics.[1][2][3]

Introduction to 1-Chloro-3-iodo-2-nitrobenzene

1-Chloro-3-iodo-2-nitrobenzene, with the molecular formula C₆H₃ClINO₂, is a halogenated nitroaromatic compound.[2] The presence of three distinct substituents on the benzene ring—a chloro group, an iodo group, and a nitro group—creates a unique electronic and steric environment. This substitution pattern is of significant interest in organic synthesis, serving as a versatile intermediate for the introduction of these functionalities into more complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in synthetic applications.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-chloro-3-iodo-2-nitrobenzene is anticipated to exhibit a complex splitting pattern characteristic of a tri-substituted benzene ring. The chemical shifts are influenced by the anisotropic and inductive effects of the nitro, chloro, and iodo substituents.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.60 - 7.75 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| H-5 | 7.25 - 7.40 | Triplet (t) | J ≈ 8.0 |

| H-6 | 7.95 - 8.10 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

Disclaimer: These are predicted values based on the analysis of similar compounds and may not reflect exact experimental results.

Interpretation and Causality

The predicted downfield shift of H-6 is attributed to the strong electron-withdrawing nature of the adjacent nitro group and the deshielding effect of the nearby chloro group. The H-4 proton is also expected to be deshielded, though to a lesser extent. The H-5 proton, situated between two carbons, is predicted to be the most upfield of the aromatic protons. The coupling constants reflect the expected ortho and meta relationships between the protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-chloro-3-iodo-2-nitrobenzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts dictated by the electronic effects of the substituents.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | 132 - 136 |

| C-2 (C-NO₂) | 148 - 152 |

| C-3 (C-I) | 95 - 100 |

| C-4 | 128 - 132 |

| C-5 | 124 - 128 |

| C-6 | 135 - 139 |

Disclaimer: These are predicted values based on the analysis of similar compounds and may not reflect exact experimental results.

Interpretation and Causality

The carbon bearing the nitro group (C-2) is expected to be the most downfield due to the strong electron-withdrawing effect of the nitro group. Conversely, the carbon attached to the iodine atom (C-3) is predicted to be significantly upfield due to the "heavy atom effect." The remaining carbon signals are influenced by the combined inductive and resonance effects of all three substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 1-chloro-3-iodo-2-nitrobenzene will be dominated by strong absorptions from the nitro group, along with characteristic bands for the substituted aromatic ring.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

| C-I Stretch | 500 - 600 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Weak |

| C-H Aromatic Stretch | 3000 - 3100 | Weak |

| C-H Aromatic Bending | 800 - 900 | Strong |

Disclaimer: These are predicted values and may vary based on the sampling method.

Interpretation and Causality

The most prominent features in the IR spectrum are the two strong stretching vibrations of the nitro group. The positions of the C-Cl and C-I stretches are in the fingerprint region and can be influenced by other vibrations. The aromatic C=C and C-H stretching and bending vibrations confirm the presence of the benzene ring.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR-ATR Analysis Workflow

Sources

1-Chloro-3-iodo-2-nitrobenzene 1H NMR and 13C NMR spectra

An In-Depth Technical Guide to the 1H and 13C NMR Spectra of 1-Chloro-3-iodo-2-nitrobenzene

Authored by: Gemini, Senior Application Scientist

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the predicted 1H and 13C NMR spectra of 1-chloro-3-iodo-2-nitrobenzene, a polysubstituted aromatic compound. For researchers in synthetic chemistry and drug development, a thorough understanding of how to predict and interpret the NMR spectra of such molecules is crucial for structure verification and purity assessment. This document synthesizes fundamental NMR principles with empirical data to offer a detailed, predictive walkthrough of the spectral features of the title compound. We will explore the underlying principles of chemical shifts, substituent effects, and spin-spin coupling to rationalize the predicted spectral data. Furthermore, a standardized protocol for experimental data acquisition is provided to guide researchers in obtaining high-quality spectra in the laboratory.

Introduction to NMR Spectroscopy and Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as 1H and 13C, behave like tiny magnets.[1][3] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy states, a phenomenon known as nuclear magnetic resonance.[1][2] The precise frequency required for resonance is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.[1]

1-Chloro-3-iodo-2-nitrobenzene is a trisubstituted benzene ring. The three substituents—chloro, iodo, and nitro groups—each exert distinct electronic effects, influencing the electron density distribution around the aromatic ring. These effects are directly reflected in the 1H and 13C NMR spectra, primarily through the chemical shift of each nucleus.

Molecular Structure and Numbering

To facilitate a clear discussion, the atoms of 1-chloro-3-iodo-2-nitrobenzene are numbered according to IUPAC conventions. This numbering is essential for the assignment of NMR signals.

Figure 1: Molecular structure of 1-chloro-3-iodo-2-nitrobenzene with atom numbering.

Theoretical Basis for Spectral Prediction

The prediction of NMR spectra for substituted benzenes relies on the principle of additivity of substituent chemical shifts (SCS).[4] The chemical shift of a proton or carbon on a substituted ring can be estimated by starting with the chemical shift of benzene (7.26 ppm for 1H, 128.5 ppm for 13C) and adding incremental values for each substituent based on its position (ortho, meta, para) relative to the nucleus .

-

Inductive Effects: Electronegative substituents (like -Cl, -NO₂) withdraw electron density through the sigma bond framework, deshielding nearby nuclei and shifting their signals downfield (to higher ppm).

-

Resonance Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group by resonance, particularly affecting the ortho and para positions.[5] Halogens (-Cl, -I) are weakly deactivating, exhibiting an electron-withdrawing inductive effect but an electron-donating resonance effect.

-

Magnetic Anisotropy: The pi electrons in the benzene ring create a "ring current" in the presence of an external magnetic field. This current induces a local magnetic field that strongly deshields the aromatic protons, causing them to appear at a relatively high chemical shift (downfield). The nitro group also exhibits a significant anisotropic effect that can influence the chemical shifts of nearby protons.

Predicted 1H NMR Spectrum Analysis

The aromatic region of the 1H NMR spectrum of 1-chloro-3-iodo-2-nitrobenzene is expected to show three distinct signals, one for each of the aromatic protons: H-4, H-5, and H-6. Their chemical shifts and splitting patterns are dictated by the combined electronic effects of the three substituents.

Chemical Shift Prediction

Using an empirical additivity model, we can estimate the chemical shifts. The base value is the chemical shift of benzene (δ ≈ 7.26 ppm).

-

H-4: This proton is ortho to the iodine, meta to the chlorine, and para to the nitro group. The powerful electron-withdrawing nitro group at the para position will have a strong deshielding effect.

-

H-5: This proton is meta to both the iodine and the nitro group, and para to the chlorine. It is expected to be the least deshielded of the three protons.

-

H-6: This proton is ortho to the chlorine, meta to the nitro group, and para to the iodine. The ortho chlorine will exert a moderate deshielding effect.

Spin-Spin Coupling and Multiplicity

The splitting of signals is governed by through-bond interactions with neighboring protons (J-coupling). In aromatic systems, the magnitude of the coupling constant (J) depends on the number of bonds separating the protons:

-

Ortho coupling (3JHH): Typically 7–10 Hz.[6]

-

Para coupling (5JHH): Typically 0–1 Hz and often not resolved.

Figure 2: Predicted 1H-1H coupling network for 1-chloro-3-iodo-2-nitrobenzene.

Based on this network:

-

H-4: Will be coupled to H-5 (ortho) and H-6 (meta). It is expected to appear as a doublet of doublets (dd) .

-

H-5: Will be coupled to H-4 (ortho) and H-6 (ortho). It is expected to appear as a triplet (t) or, if the coupling constants are slightly different, a doublet of doublets. Given the substitution pattern, a triplet is a reasonable first-order approximation.

-

H-6: Will be coupled to H-5 (ortho) and H-4 (meta). It is expected to appear as a doublet of doublets (dd) .

Summary of Predicted 1H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-4 | ~7.9 - 8.2 | dd | 3JH4-H5 ≈ 8.0, 4JH4-H6 ≈ 2.0 | Strongly deshielded by the para-nitro group. |

| H-5 | ~7.4 - 7.6 | t | 3JH5-H4 ≈ 8.0, 3JH5-H6 ≈ 8.0 | Least deshielded proton, meta to two withdrawing groups. |

| H-6 | ~7.7 - 7.9 | dd | 3JH6-H5 ≈ 8.0, 4JH6-H4 ≈ 2.0 | Deshielded by the ortho-chloro and meta-nitro groups. |

Predicted 13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the benzene ring. The chemical shifts are highly influenced by the directly attached and neighboring substituents.

Chemical Shift Prediction

Using the base value for benzene (δ ≈ 128.5 ppm) and additivity increments, we can predict the approximate chemical shifts.

-

C-1 (C-Cl), C-2 (C-NO₂), C-3 (C-I): These are quaternary carbons directly attached to substituents. Their shifts are dominated by the large "ipso" effect of the substituent. The C-NO₂ carbon (C-2) is expected to be significantly downfield. The C-I carbon (C-3) will be shifted significantly upfield due to the "heavy atom effect" of iodine.

-

C-4, C-5, C-6: These are protonated carbons. Their shifts are determined by the ortho, meta, and para relationships to the three substituents. C-4 will be strongly influenced by the para-nitro group. C-6 will be affected by the ortho-chloro group. C-5 is meta to the two most strongly withdrawing groups.

Summary of Predicted 13C NMR Data

| Carbon | Predicted δ (ppm) | Rationale |

| C-1 | ~133 - 136 | Attached to Chlorine (ipso-effect). |

| C-2 | ~148 - 152 | Attached to Nitro group (strong ipso-deshielding). |

| C-3 | ~92 - 96 | Attached to Iodine (strong upfield ipso-shift due to heavy atom effect). |

| C-4 | ~128 - 131 | Para to the strongly deshielding nitro group. |

| C-5 | ~124 - 127 | Least affected by deshielding effects. |

| C-6 | ~135 - 138 | Ortho to the deshielding chlorine atom. |

Note: Quaternary carbons (C-1, C-2, C-3) typically show lower intensity signals compared to protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).

Experimental Protocol for NMR Data Acquisition

This section provides a standardized workflow for acquiring high-quality 1D 1H and 13C NMR spectra for a compound like 1-chloro-3-iodo-2-nitrobenzene.

Figure 3: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 1-chloro-3-iodo-2-nitrobenzene for 1H NMR, or 20-50 mg for 13C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition Parameters

The following are typical parameters for a 400 MHz spectrometer.

-

1H NMR:

-

Pulse Program: zg30 (A standard 30-degree pulse experiment).

-

Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16, depending on concentration.

-

-

13C NMR:

-

Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling).

-

Spectral Width: ~220-240 ppm, centered around 110-120 ppm.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, as 13C has a low natural abundance.[7]

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and perform the Fourier transform.

-

Phasing and Baseline Correction: Manually adjust the phase of the spectrum to ensure all peaks are in pure absorption mode and apply a polynomial function to correct the baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Analysis: Pick peaks and, for the 1H spectrum, perform integration to determine the relative number of protons for each signal.

Conclusion

This guide provides a detailed, theory-backed prediction of the 1H and 13C NMR spectra of 1-chloro-3-iodo-2-nitrobenzene. The predicted 1H spectrum is characterized by three distinct signals in the aromatic region, exhibiting complex splitting patterns due to ortho and meta couplings. The predicted 13C spectrum shows six signals, with the carbons directly bonded to the substituents showing the most significant and characteristic chemical shifts. By understanding the fundamental principles of substituent effects and coupling constants, researchers can confidently predict and interpret the NMR spectra of complex aromatic compounds, a critical skill in modern chemical research and development. The provided experimental protocol serves as a practical starting point for acquiring high-fidelity NMR data.

References

-

Principles of nuclear magnetic resonance. (1984). Journal of Nuclear Medicine, 25(1), 101-11. [Link]

-

Edwards, J. C. Principles of NMR. Process NMR Associates LLC. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes. [Link]

-

1H–1H Coupling in Proton NMR. (2025). ACD/Labs. [Link]

-

NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

-

1H NMR Spectroscopy. University of Potsdam. [Link]

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. (1969). Analytical Chemistry. [Link]

-

1-Chloro-3-iodo-2-nitrobenzene. PubChem. [Link]

-

Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. [Link]

-

¹H NMR: Long-Range Coupling. (2024). JoVE. [Link]

-

Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics. [Link]

-

NMR Spectroscopy: Aromatics, Coupling, and Integration. Studylib. [Link]

-

Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? (2024). PMC - NIH. [Link]

-

SOP data acquisition. R-NMR. [Link]

-

NMR landscapes for chemical shift prediction. Semantic Scholar. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Acquiring 1H and 13C Spectra. (2018). Royal Society of Chemistry. [Link]

-